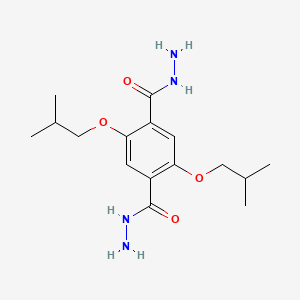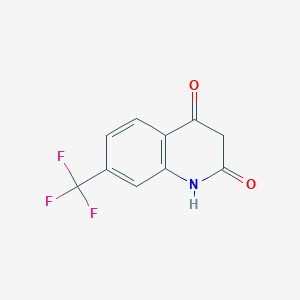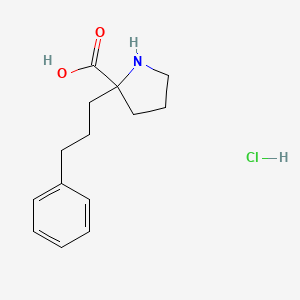
5,9-Octadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Octadecadienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2 It is characterized by the presence of two double bonds located at the 5th and 9th carbon atoms in the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Octadecadienoic acid can be achieved through the partial reduction of linoleic acid. Linoleic acid, which is a common polyunsaturated fatty acid, undergoes selective hydrogenation to introduce the desired double bonds at specific positions. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to achieve the desired selectivity .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. One such method includes the use of recombinant Escherichia coli cells expressing specific enzymes, such as diol synthase from Aspergillus nidulans. These recombinant cells can convert linoleic acid to this compound under optimized conditions, including pH 7.5, 35°C, and the presence of dimethyl sulfoxide .
Analyse Des Réactions Chimiques
Types of Reactions: 5,9-Octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Selective reduction can be used to modify the double bonds.
Substitution: Functional groups can be introduced at specific positions through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Catalysts such as palladium or platinum are used under hydrogen gas.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids or partially reduced intermediates.
Substitution: Halogenated or functionalized fatty acids.
Applications De Recherche Scientifique
5,9-Octadecadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and polymers.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Mécanisme D'action
The mechanism of action of 5,9-Octadecadienoic acid involves its interaction with cellular membranes and signaling pathways. It has been shown to induce apoptosis in cancer cells through the mitochondrial regulation pathway. This involves the dissipation of mitochondrial membrane potential, release of cytochrome c, and activation of caspase enzymes . Additionally, it can modulate the expression of various genes involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with double bonds at the 6th, 9th, and 12th positions.
Uniqueness: 5,9-Octadecadienoic acid is unique due to its specific double bond positions, which confer distinct biological activities and chemical reactivity. Unlike linoleic acid, which is more common in nature, this compound has specialized applications in research and industry due to its unique structure and properties .
Propriétés
Formule moléculaire |
C18H32O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
octadeca-5,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,13-14H,2-8,11-12,15-17H2,1H3,(H,19,20) |
Clé InChI |
DFJAXEWDHVOILU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12511837.png)
![(R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511849.png)
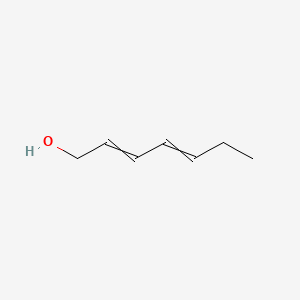

![2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate](/img/structure/B12511869.png)
![4-(1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl)quinolin-6-ol](/img/structure/B12511875.png)
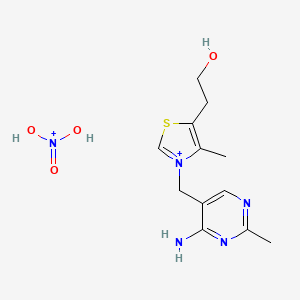
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)
![Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511904.png)
